2-(2-Bromoethyl)-1-methyl-4-nitrobenzene
Description
2-(2-Bromoethyl)-1-methyl-4-nitrobenzene is a brominated aromatic compound characterized by a benzene ring substituted with a methyl group at position 1, a nitro group at position 4, and a 2-bromoethyl chain at position 2. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals. The compound is synthesized via the reaction of 2-(2-methanesulfonyloxyethyl)-1-methyl-4-nitrobenzene with lithium bromide in acetone under reflux, yielding the product in high purity after flash chromatography .
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
2-(2-bromoethyl)-1-methyl-4-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO2/c1-7-2-3-9(11(12)13)6-8(7)4-5-10/h2-3,6H,4-5H2,1H3 |
InChI Key |
HKKLOIBMMSAEQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity and Electronic Effects
- Bromoethyl vs. However, bromine’s superior leaving-group ability compared to chlorine enhances reactivity in alkylation or coupling reactions .
- Nitro Group Influence : The nitro group at position 4 is electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution. This contrasts with 2-(Bromomethyl)-4-methoxy-1-nitrobenzene, where the methoxy group at position 4 is electron-donating, creating a more reactive ring .
Key Research Findings
Reactivity Hierarchy : Brominated derivatives exhibit higher reactivity in substitution reactions compared to chlorinated analogs due to bromine’s lower bond dissociation energy .
Steric and Electronic Trade-offs : The 2-bromoethyl group in the target compound balances reactivity (via bromine) and steric effects (via the ethyl chain), making it suitable for controlled functionalization .
Positional Effects : Substituent positions critically influence applications. For example, the nitro group at position 4 in the target compound directs further substitutions to meta positions, whereas para-substituted analogs like 4-Bromo-2-methyl-1-nitrobenzene enable ortho-functionalization .
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